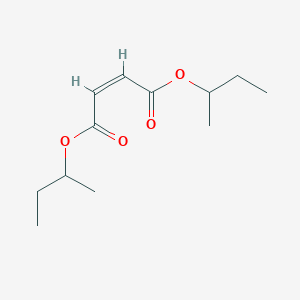
Oxygen-17
Overview
Description
Synthesis Analysis
Oxygen-17 is synthesized and enriched in laboratory settings to enhance its natural abundance for specific studies, such as understanding the mechanisms of transition-metal catalyzed reactions using molecular oxygen as the oxidant. These studies have emphasized molecular oxygen's role due to its environmentally friendly characteristics (Shi, Zhang, Tang, & Jiao, 2012).
Molecular Structure Analysis
The study of this compound's molecular structure has been significantly advanced through hyperfine structure investigations in water containing this compound. Techniques like the Lamb-dip method have resolved hyperfine structures due to spin-rotation and spin-spin interactions, providing high-accuracy determination of hyperfine parameters and contributing to the establishment of a new absolute oxygen shielding scale (Puzzarini, Cazzoli, Harding, Vázquez, & Gauss, 2009).
Chemical Reactions and Properties
This compound's unique properties facilitate its involvement in a wide array of chemical reactions, including those pivotal for green and sustainable chemistry. The critical review by Shi et al. (2012) highlights its applications in oxidation reactions, showcasing the scope, limitations, and mechanisms of these processes.
Physical Properties Analysis
This compound's NMR chemical shifts and interaction parameters are crucial for understanding its physical properties. Research demonstrates the utility of this compound NMR for revealing the local structure and dynamics within materials, offering detailed insights into the atomic ordering of various inorganic systems (Ashbrook & Smith, 2011).
Chemical Properties Analysis
The chemical properties of this compound, particularly its role in oxygenation reactions and as a tracer of biosphere productivity, have been extensively studied. Its involvement in C-H/C-C bond activation with molecular oxygen highlights its significance in synthesizing O-containing compounds and its potential in green chemistry (Liang & Jiao, 2017).
Scientific Research Applications
Solid-State NMR Spectroscopy : 17O solid-state NMR (SSNMR) spectroscopy is an effective tool for characterizing local geometric and bonding environments of oxygen in materials. The use of 17O isotopic enrichment and high magnetic fields has enabled detailed study of metal-organic frameworks (MOFs), providing insights into host-guest interactions and nonconventional hydrogen bonding (Martins et al., 2020).
Imaging Brain Oxygen Metabolism : In vivo 17O NMR can non-invasively determine metabolic rates of oxygen in live animals or humans, particularly in the brain. This capability is critical for studying brain function and cerebral oxygen metabolism (Zhu & Chen, 2011).
Hydrological and Paleoclimate Research : High precision triple oxygen isotope measurement in meteoric water has been used as a tracer in hydrological and paleoclimate research. Understanding precipitation 17O-excess is crucial for applications in these fields (Duan et al., 2020).
Studying Adsorption on Oxides : Research on oxygen species adsorbed on oxides has been facilitated by using oxygen enriched with 17O. This has provided insights into the nature of adsorbed oxygen species (Che & Tench, 1973).
Characterization of Biological Compounds : Solid-state 17O NMR spectroscopy has become increasingly used for studying biological compounds, despite the challenges posed by the nuclear properties of 17O (Yamada, 2010).
Cerebral Oxygen Utilization Studies : 17O has been used as a tracer to study cerebral oxygen utilization, with the produced metabolic water detected by 17O-NMR spectroscopy (Arai et al., 1990).
Characterization of Oxygen-Containing Catalysts : 17O NMR spectroscopy has been used to study oxygen-containing catalysts, providing information on their structure and interactions (Shen & Peng, 2015).
Insight into Inorganic Materials : Solid-state NMR using 17O provides unique insights into the local environment around oxygen atoms in various inorganic systems (Ashbrook & Smith, 2011).
Mechanism of Action
Target of Action
Oxygen-17 (17O) is a low-abundance, natural, stable isotope of oxygen . As the only stable isotope of oxygen possessing a nuclear spin (+5/2), it enables NMR studies of oxidative metabolic pathways through compounds containing 17O . The primary targets of this compound are therefore the biochemical pathways that it can help illuminate.
Mode of Action
The mode of action of this compound is primarily observational. It does not interact with its targets in the same way a drug might. Instead, it provides a means to study and understand the complex biochemical pathways in the body. For instance, it can be used in NMR studies of oxidative metabolic pathways .
Biochemical Pathways
This compound is particularly useful in studying oxidative metabolic pathways. It enables NMR studies of these pathways through compounds containing 17O, such as water (H2^17O) produced by oxidative phosphorylation in mitochondria . This allows for a deeper understanding of these pathways and their role in various biological processes.
Action Environment
The efficacy and stability of this compound as a tool for NMR studies are influenced by various factors. These include the concentration of the isotope, the specific biochemical pathway being studied, and the techniques used to analyze the data. Environmental factors, such as temperature and pH, could potentially impact the stability of this compound, but these effects are generally minimal due to the isotope’s stability .
Future Directions
Recent developments in biomolecular Oxygen-17 NMR spectroscopy have revolutionized this methodology to be optimally poised as a unique and widely applicable tool for determining protein structure and dynamics . This technique can directly report the physicochemical properties of oxygen atoms in proteins or related biomolecules .
properties
IUPAC Name |
oxidane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[17OH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930542 | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.015 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13968-48-4 | |
| Record name | Oxygen, isotope of mass 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




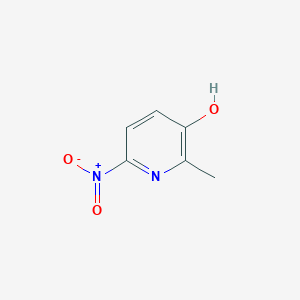
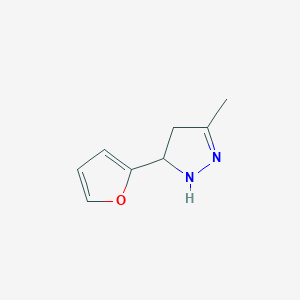
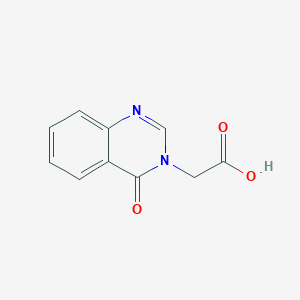
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
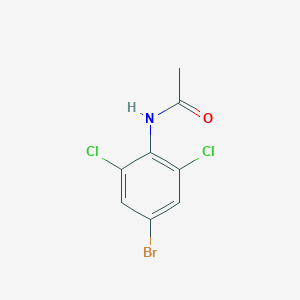
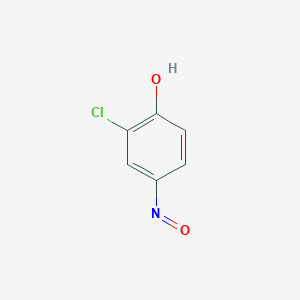




![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
